molecular formula C5H10N2O2 B1267982 Tetrahydrofuran-2-carbohydrazide CAS No. 59293-11-7

Tetrahydrofuran-2-carbohydrazide

Cat. No.: B1267982
CAS No.: 59293-11-7
M. Wt: 130.15 g/mol
InChI Key: LLGRORFWHFVNIK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carbohydrazide is a chemical compound with the molecular formula C₅H₁₀N₂O₂ and a molecular weight of 130.15 g/mol . It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

Tetrahydrofuran-2-carbohydrazide (THF-2-C) is a compound used in proteomics research . . It’s worth noting that furan-based derivatives have been evaluated for their cytotoxic and tubulin polymerization inhibitory activities , suggesting potential targets could be related to these biological processes.

Mode of Action

Furan-2-carbohydrazide derivatives have been found to produce fluorescence emission upon addition of water, forming granular-shaped aggregates . This suggests that THF-2-C may interact with its targets through a similar mechanism, potentially influencing cellular processes through changes in fluorescence emission.

Biochemical Pathways

Furan-based derivatives have been associated with cytotoxic and tubulin polymerization inhibitory activities . This suggests that THF-2-C may affect pathways related to cell division and growth, potentially leading to downstream effects such as cell cycle disruption and apoptosis.

Pharmacokinetics

A study on similar furan-based derivatives suggested optimal oral bioavailability

Result of Action

Furan-based derivatives have been associated with cytotoxic effects and inhibition of tubulin polymerization . This suggests that THF-2-C may have similar effects, potentially leading to cell cycle disruption and apoptosis.

Action Environment

A study on tetrahydrofuran (a similar compound) found that it was highly effective at solubilizing and extracting lignin from biomass in a cosolvent with water . This suggests that the action of THF-2-C may be influenced by factors such as solvent composition and temperature.

Biochemical Analysis

Biochemical Properties

Tetrahydrofuran-2-carbohydrazide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating or inhibiting their activity. The compound’s furan ring allows it to form hydrogen bonds with biological enzymes or receptors, enhancing its binding affinity and specificity . These interactions can lead to changes in enzyme activity, impacting various metabolic pathways.

Cellular Effects

This compound has been shown to exert cytotoxic effects on certain cancer cell lines, such as A549 human lung cancer cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and altering the expression of pro-apoptotic and anti-apoptotic genes. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that affect enzyme activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes. These molecular interactions result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained cytotoxic effects on cancer cells, indicating its potential for use in prolonged treatments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the use of this compound for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and reduction reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, making it essential to understand its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing its overall biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrofuran-2-carbohydrazide can be synthesized through the reaction of tetrahydrofuran-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions, where the carboxylic acid is converted to its corresponding hydrazide .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and quality for various applications .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrofuran-2-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Uniqueness: Tetrahydrofuran-2-carbohydrazide is unique due to its specific structure, which combines the properties of tetrahydrofuran and hydrazide groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry .

Biological Activity

Tetrahydrofuran-2-carbohydrazide (THF-2-C) is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuran ring substituted with a carbohydrazide group at the second position. This unique structure allows for various chemical reactivity patterns, making it a valuable building block in organic synthesis and drug development.

Molecular Formula: C6_6H10_10N2_2O

Target Interactions

THF-2-C interacts with various biological targets, including enzymes and proteins. Its furan ring structure facilitates hydrogen bonding with active sites of enzymes, which can either inhibit or activate enzymatic activity. Notably, it has shown interactions with hydrolases and oxidoreductases, influencing their catalytic functions.

Cellular Effects

Research indicates that THF-2-C exhibits cytotoxic effects on cancer cell lines, particularly A549 human lung cancer cells. The compound's ability to inhibit tubulin polymerization has been linked to its cytotoxic properties, suggesting a potential mechanism for its anticancer activity.

Anticancer Activity

Several studies have evaluated the anticancer properties of THF-2-C and its derivatives. For instance, in vitro assays demonstrated that THF-2-C significantly reduces cell viability in A549 cells with an IC50 value indicating potent activity:

CompoundCell LineIC50 (µM)
THF-2-CA54934
CyclophosphamideA549242.41
THF-2-C Derivative 1BJ (normal fibroblast)>400

This data suggests that THF-2-C is selectively cytotoxic towards cancer cells while exhibiting lower toxicity towards normal cells .

Antimicrobial Activity

THF-2-C has also been investigated for its antimicrobial properties. Preliminary studies indicate effectiveness against various strains of bacteria and fungi, although specific data on its spectrum of activity remains limited. The hydrazide functionality enhances its potential as an antimicrobial agent by participating in condensation reactions that form new biologically active compounds.

Research Applications

THF-2-C is utilized in various research applications:

  • Medicinal Chemistry: It serves as a precursor for synthesizing biologically active molecules.
  • Proteomics: The compound is employed in proteomics research to study enzyme interactions and functions.
  • Organic Synthesis: Its unique structure allows it to act as a versatile building block for creating complex organic compounds.

Study on Anticancer Activity

A study conducted on the anticancer activity of THF-2-C derivatives showed promising results against lung cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, with some compounds demonstrating enhanced activity compared to established chemotherapeutics like cyclophosphamide.

Mechanistic Studies

Mechanistic studies revealed that THF-2-C could disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

oxolane-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGRORFWHFVNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80332836
Record name tetrahydrofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59293-11-7
Record name tetrahydrofuran-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80332836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-2-carbohydrazide
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